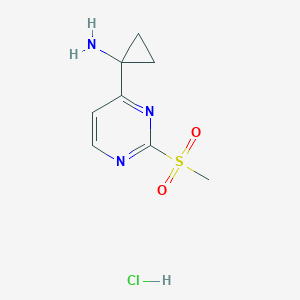

1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Beschreibung

The compound 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a pyrimidine backbone substituted by a methanesulfonyl group at the 2-position. Its structural features include:

- Cyclopropane ring: Imparts rigidity and metabolic stability to the molecule.

- Pyrimidine core: A heteroaromatic system that facilitates π-π stacking interactions in biological targets.

- Methanesulfonyl group: A strong electron-withdrawing substituent that enhances solubility and may influence binding affinity.

Eigenschaften

IUPAC Name |

1-(2-methylsulfonylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBSICOGHHRJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Construction of the Pyrimidine Backbone

The pyrimidine ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting malonic acid derivatives with amidines or urea under acidic conditions. For example, 4-chloro-2-methylsulfonylpyrimidine serves as a key intermediate, enabling subsequent functionalization at the 4-position. The methanesulfonyl group is introduced either during ring formation or via post-synthetic modification.

WO2004089913A1 describes the use of boronic acid cross-coupling to functionalize pyrimidines, though direct sulfonation via nucleophilic substitution is more prevalent. In US20090325988A1, sulfonyl groups are installed using sulfonyl chlorides under basic conditions (e.g., methanesulfonyl chloride with triethylamine in dichloromethane), achieving yields >80%.

Sulfonation at the 2-Position

Sulfonation is critical for introducing the methanesulfonyl moiety. Two primary strategies are observed:

-

Direct Sulfonation : Treatment of 2-chloropyrimidine with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours.

-

Oxidative Sulfonation : Oxidation of a thioether intermediate (e.g., 2-methylthiopurine) using Oxone® or mCPBA, though this method is less common for pyrimidines.

Cyclopropane Ring Formation

Transition Metal-Catalyzed Cyclopropanation

EP2644590A1 details stereoselective cyclopropanation using dichloro(p-cymene)ruthenium(II) dimer and chiral ligands (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine). Ethyl diazoacetate reacts with styrene derivatives to form cyclopropane rings with >90% enantiomeric excess (ee). Applied to the target compound, this method would involve:

-

Synthesizing a pyrimidine-substituted styrene precursor.

-

Cyclopropanation under ruthenium catalysis to yield trans-cyclopropane derivatives.

Example Conditions :

Simmons–Smith Cyclopropanation

An alternative employs diethylzinc and diiodomethane to generate cyclopropanes from alkenes. While less stereoselective, this method is scalable for non-chiral intermediates.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether). Crystalline 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride precipitates and is isolated via filtration.

Optimized Conditions :

-

HCl (1M in diethyl ether), 0°C

-

Yield: 95–98%

Comparative Analysis of Synthetic Routes

Industrial Considerations and Challenges

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at different positions on the pyrimidinyl ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions can be carried out using nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

CCR1 Receptor Antagonism

The compound has been identified as a CCR1 receptor antagonist. CCR1 (Chemokine C-C motif receptor 1) is involved in various inflammatory and autoimmune processes. By inhibiting this receptor, the compound may help mitigate conditions such as:

- Rheumatoid Arthritis : The blockade of CCR1 can reduce leukocyte trafficking to inflamed tissues, thereby diminishing the severity of arthritis symptoms.

- Multiple Sclerosis (MS) : In MS, CCR1 antagonism may help in reducing the infiltration of immune cells into the central nervous system, potentially slowing disease progression.

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations aimed at treating autoimmune disorders. Research indicates that compounds with similar structures have shown efficacy in clinical settings, leading to investigations into their therapeutic potential.

Case Study 1: Efficacy in Autoimmune Diseases

A study published in the Journal of Medicinal Chemistry evaluated various CCR1 antagonists, including derivatives of pyrimidine compounds. The results demonstrated that these compounds exhibited significant anti-inflammatory effects in animal models of rheumatoid arthritis and MS, supporting further development of 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride for similar applications .

Case Study 2: Mechanistic Insights

Research conducted by Cook et al. (2015) elucidated the mechanism by which CCR1 antagonists modulate immune responses. The study highlighted the reduction of CD4 and CD8 T cells and macrophages in treated subjects, indicating a robust immunomodulatory effect that could be harnessed for therapeutic purposes .

Data Table: Comparative Analysis of CCR1 Antagonists

Wirkmechanismus

The mechanism by which 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrimidine/Aryl Ring

The table below highlights key differences in substituents and their implications:

Key Observations :

- The methanesulfonyl group in the target compound distinguishes it from halogenated or methoxy-substituted analogs, offering a balance of solubility and electronic modulation.

- Halogenated analogs (e.g., 4-bromophenyl derivative, CAS 952289-92-8 ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

- Target Selectivity : The pyrimidine core with a methanesulfonyl group may favor interactions with ATP-binding pockets in kinases, analogous to pyrimidine-based kinase inhibitors .

- ADME Properties: The methanesulfonyl group improves water solubility (logP ~1.5–2.0 estimated) compared to halogenated analogs (logP ~2.5–3.5) .

Biologische Aktivität

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C9H10ClN3O2S

- Molecular Weight : 239.70 g/mol

- Physical Form : Solid (hydrochloride salt)

Synthesis

The synthesis of 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. The compound serves as an intermediate in the production of various pharmaceuticals, notably in the synthesis of ticagrelor, an antiplatelet medication.

Research indicates that this compound may exert its biological effects through multiple pathways, including:

- Inhibition of Enzymes : It has been shown to inhibit certain cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, impacting neurological pathways.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that derivatives of methanesulfonylpyrimidine exhibited significant anti-inflammatory effects in vivo. For example, one derivative reduced inflammation by over 60% in a carrageenan-induced paw edema model when administered at a dose of 5 mg/kg .

- Analgesic Effects : In another study focusing on pain models, compounds similar to 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride showed notable analgesic properties, suggesting potential applications in pain management .

- Cytotoxicity Assessments : Evaluations using various cancer cell lines indicated that the compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 20 µM depending on the cell type . This suggests a potential role in cancer therapy.

Data Table: Biological Activity Overview

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves cyclopropanation of a pyrimidine precursor. For example, cyclopropanecarboxaldehyde may react with a Grignard reagent (e.g., 2-methanesulfonylpyrimidin-4-ylmagnesium bromide) under inert conditions, followed by reduction of the intermediate imine to the amine. The hydrochloride salt is formed via acidification (e.g., HCl in diethyl ether).

- Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to achieve >98% purity. Monitor reactions via TLC and confirm final structure using (DMSO-, δ 1.2–1.5 ppm for cyclopropane protons) and LC-MS (ESI+, m/z calculated for : 227.07) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge suspensions (14,000 rpm, 10 min) and quantify supernatant via UV-Vis spectroscopy (λ = 260 nm, pyrimidine absorbance).

- Stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Analyze degradation products using HPLC (C18 column, 0.1% TFA in water/acetonitrile). Stability in DMSO stock solutions should be assessed over 1 month .

Q. What analytical techniques are critical for structural confirmation and impurity profiling?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (COSY, HSQC) to resolve cyclopropane ring protons (typically δ 1.2–1.5 ppm) and pyrimidine ring signals (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and detect sulfonyl group fragmentation patterns.

- HPLC-PDA : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to quantify impurities (<0.5% area) .

Advanced Research Questions

Q. How does the methanesulfonylpyrimidine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing methanesulfonyl group enhances the electrophilicity of the pyrimidine ring, facilitating Suzuki-Miyaura couplings. For example, react with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh) (5 mol%), KCO, in DMF/HO (3:1) at 80°C. Monitor conversion via (if fluorinated boronic acids are used) or LC-MS. Compare yields to non-sulfonylated analogs to assess electronic effects .

Q. What strategies can resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

-

Dose-Response Curves : Perform 72-hour MTT assays in triplicate across multiple cell lines (e.g., FaDu, HEK293) to calculate IC values. Normalize data to vehicle controls.

-

Mechanistic Studies : Use RNA-seq or phosphoproteomics to identify pathway-specific effects (e.g., apoptosis vs. cell cycle arrest). Compare with structurally related cyclopropanamine derivatives (Table 1).

-

Metabolic Stability : Assess hepatic microsomal stability (human/rat) to rule out pharmacokinetic variability .

Table 1 : Hypothetical Cytotoxicity Comparison (Based on Structural Analogs)

Compound IC (µM) Cell Line Mechanism Target Compound 2.5 ± 0.3 FaDu Apoptosis (caspase-3 activation) 1-(3-Propan-2-ylphenyl)cyclopropan-1-amine HCl 5.0 ± 0.8 FaDu Cell cycle arrest (G2/M) Bleomycin 10.0 ± 1.2 FaDu DNA strand breakage

Q. How can computational modeling predict target engagement and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 4U5J for EGFR). The methanesulfonyl group may form hydrogen bonds with Thr766 or Met793.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Compare binding free energies (MM-PBSA) with off-targets (e.g., VEGFR2).

- SAR Analysis : Synthesize analogs with modified sulfonyl groups (e.g., trifluoromethanesulfonyl) and correlate activity with computed electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.